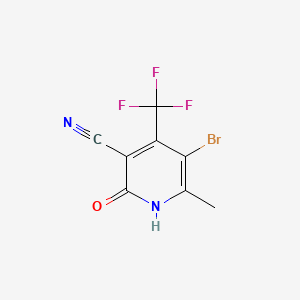amine CAS No. 1206105-12-5](/img/structure/B602901.png)
[(4-Chloronaphthyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Chloronaphthyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is an organic compound with a complex structure that includes a naphthalene ring, a sulfonamide group, and a chlorinated side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloronaphthyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine typically involves multiple steps, starting with the chlorination of naphthalene to introduce the chlorine atom This is followed by sulfonation to attach the sulfonamide group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
[(4-Chloronaphthyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-chloro-N-[1-(carboxymethyl)propyl]-1-naphthalenesulfonamide.
Reduction: Formation of 4-chloro-N-[1-(hydroxymethyl)propyl]-1-naphthalenamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[(4-Chloronaphthyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(4-Chloronaphthyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxymethyl group may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively.
類似化合物との比較
Similar Compounds
- 4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide
- 4-chloro-N-[1-(hydroxymethyl)propyl]toluenesulfonamide
Uniqueness
[(4-Chloronaphthyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is unique due to the presence of the naphthalene ring, which imparts distinct chemical properties compared to its benzene and toluene analogs. The naphthalene ring can enhance the compound’s stability and reactivity, making it more suitable for specific applications in research and industry.
特性
CAS番号 |
1206105-12-5 |
|---|---|
分子式 |
C14H16ClNO3S |
分子量 |
313.8g/mol |
IUPAC名 |
4-chloro-N-(1-hydroxybutan-2-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C14H16ClNO3S/c1-2-10(9-17)16-20(18,19)14-8-7-13(15)11-5-3-4-6-12(11)14/h3-8,10,16-17H,2,9H2,1H3 |
InChIキー |
SFZFYLBDGPQWMS-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-[[3-[[5-(2-amino-6-oxo-5H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[2-[[[5-(2-amino-6-oxo-5H-purin-9-yl)-2-[[[2-[[[5-(2-amino-6-oxo-5H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-sulfanylphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B602827.png)





![2-Amino-6-bromo-4-[(trifluoromethyl)thio]phenol](/img/structure/B602836.png)
![2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B602837.png)



